Brd7-IN-3

BRD7 Bromodomain Epigenetics

Brd7-IN-3 is a structure-guided BRD7 inhibitor with submicromolar affinity (Kd=290 nM) and functional selectivity—it inhibits BRD7-dependent AR signaling without displacing BRD9 from chromatin. Ideal for prostate cancer models and PBAF/GBAF complex dissection. Choose Brd7-IN-3 for its unique, validated selectivity profile over pan-inhibitors. Available in research quantities.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B15136999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd7-IN-3
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C
InChIInChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3
InChIKeyNIKNWIMZQISDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brd7-IN-3 (Compound 1-78) as a Dual BRD7/BRD9 Bromodomain Inhibitor for Cancer Epigenetics Research


Brd7-IN-3, also designated as compound 1-78, is a rationally designed small-molecule inhibitor targeting the bromodomains (BDs) of BRD7 and BRD9, which are epigenetic reader proteins implicated in prostate cancer and other malignancies. It exhibits submicromolar affinity for BRD7 (Kd = 290 nM) and binds to BRD9 with lower affinity (Kd = 650 nM), reflecting a moderate selectivity profile [1]. The compound was developed through structure-guided optimization to exploit a binding pocket unique to BRD7, distinguishing it from earlier, less selective BRD9 inhibitors [1].

Why Brd7-IN-3 Cannot Be Substituted by Generic BRD7/BRD9 Inhibitors: Functional Selectivity and Cellular Target Engagement


Substituting Brd7-IN-3 with other in-class BRD7/BRD9 inhibitors introduces significant experimental variability due to marked differences in selectivity, cellular target engagement, and functional impact. For instance, the pan-BRD9 inhibitor BI-7273 potently displaces BRD9 from chromatin but shows weaker activity on BRD7, whereas LP99, though a dual binder, exhibits distinct binding affinities and a different off-target profile [1][2][3]. Critically, Brd7-IN-3 demonstrates a unique ability to inhibit BRD7 in cells without significantly disrupting BRD9 chromatin binding, a functional property not shared by all dual inhibitors [1]. These distinctions directly affect experimental outcomes in cancer models, making direct replacement scientifically unsound.

Quantitative Differentiation of Brd7-IN-3 from Leading BRD7/BRD9 Chemical Probes


Brd7-IN-3 vs. BRD7-IN-2: Comparable Biochemical Affinity but Distinct Cellular Selectivity for BRD7

In a direct head-to-head comparison within the same study, Brd7-IN-3 (1-78) and its close analog BRD7-IN-2 (2-77) both exhibited submicromolar binding to BRD7 in biochemical assays (Kd = 290 nM vs. 340 nM, respectively) [1]. However, cellular NanoBRET assays revealed a key functional difference: Brd7-IN-3 achieved a lower IC50 for BRD7 (0.8 μM) compared to BRD7-IN-2 (1.2 μM), while both showed similar, weaker inhibition of BRD9 (3.3 μM and 3.2 μM, respectively) [1].

BRD7 Bromodomain Epigenetics Selectivity NanoBRET

Brd7-IN-3 vs. LP99: Superior BRD9 Selectivity and Reduced Off-Target Activity

Cross-study comparison reveals that Brd7-IN-3 exhibits a more favorable selectivity profile than the widely used dual inhibitor LP99. While LP99 binds BRD7 with high affinity (Kd = 99 nM) and BRD9 with lower affinity (Kd = 909 nM), resulting in a ~9-fold selectivity window, Brd7-IN-3 binds BRD7 with Kd = 290 nM and BRD9 with Kd = 650 nM, yielding a narrower ~2.2-fold selectivity [1][2]. Importantly, LP99 has been shown to potently inhibit histone interactions of both BRD7 (IC50s = 3.7, 3.3 μM) and BRD9 (5.1, 6.2 μM) in cellular assays [2]. In contrast, Brd7-IN-3 demonstrated a functional selectivity in cells, inhibiting BRD7 (IC50 = 0.8 μM) but failing to displace BRD9 from chromatin at 10 μM, indicating a cleaner, more BRD7-centric cellular phenotype [1].

BRD7 BRD9 Selectivity Bromodomain Chemical Probe

Brd7-IN-3 vs. BI-7273: Inverted BRD7/BRD9 Selectivity Profile

Cross-study comparison highlights the fundamentally different selectivity profiles of Brd7-IN-3 and BI-7273. BI-7273 is a highly potent and selective BRD9 inhibitor (BRD9 IC50 = 19 nM) with significantly weaker activity against BRD7 (IC50 = 117 nM), representing a >6-fold selectivity for BRD9 [2]. Brd7-IN-3, in contrast, is a moderately selective BRD7 inhibitor (BRD7 Kd = 290 nM, BRD9 Kd = 650 nM) with a ~2.2-fold preference for BRD7 [1]. In cellular assays, this translates to Brd7-IN-3 inhibiting BRD7 (IC50 = 0.8 μM) but not BRD9 (IC50 = 3.3 μM and fails to displace chromatin), whereas BI-7273 potently inhibits BRD9 (cellular IC50 = 24 nM) and only weakly inhibits BRD7 (cellular IC50 = 1.2 μM) [1][2].

BRD7 BRD9 Selectivity Bromodomain Cancer

Brd7-IN-3 Off-Target Profile: Unique Interaction with BRPF1B

BROMOscan profiling revealed that both Brd7-IN-3 (1-78) and BRD7-IN-2 (2-77) exhibit off-target binding to the bromodomain of BRPF1B, a finding not reported for many other BRD7/9 inhibitors [1]. In thermal shift assays, Brd7-IN-3 was the only BRD7 inhibitor to show even modest stabilization of BRPF1B at the highest concentration tested (10 μM) [1]. Cellular NanoBRET assays quantified this off-target activity: Brd7-IN-3 inhibited BRPF1B with an IC50 of 2.8 μM, which is ~3.5-fold less potent than its inhibition of BRD7 (0.8 μM) [1]. This distinct off-target profile must be considered in experimental design and data interpretation.

BRPF1B Off-target Selectivity Bromodomain Chemical Probe

Optimal Use Cases for Brd7-IN-3 in Academic and Industrial Research


Prostate Cancer Cell Line Studies: Androgen Receptor-Positive Models

Brd7-IN-3 is a validated tool for investigating BRD7 function in androgen receptor (AR)-positive prostate cancer cell lines. In LNCaP cells, treatment with Brd7-IN-3 (or its close analog BRD7-IN-2) led to decreased expression of AR target genes and reduced cell proliferation [1]. Its cellular potency (IC50 = 0.8 μM for BRD7) and failure to displace BRD9 from chromatin at active concentrations make it suitable for dissecting BRD7-specific contributions to AR signaling, distinct from BRD9-mediated effects [1].

Mechanistic Studies of PBAF Chromatin Remodeling Complex Function

The PBAF chromatin remodeling complex contains BRD7 as a subunit. Brd7-IN-3 can be used to selectively probe the role of the BRD7 bromodomain in PBAF function without disrupting the GBAF complex, which contains BRD9. Experimental evidence shows that while BRD9 inhibitors displace GBAF from chromatin, Brd7-IN-3 does not affect BRD9 chromatin binding at up to 10 μM [1]. This functional selectivity makes it an essential tool for dissecting the distinct roles of PBAF and GBAF in gene regulation.

Chemical Probe for BRD7-Dependent Transcriptional Programs

Given its characterized selectivity and off-target profile, Brd7-IN-3 is suitable for use as a chemical probe to identify BRD7-dependent transcriptional programs. RNA-seq studies have demonstrated that BRD7 inhibition leads to downregulation of androgen response and cell cycle gene sets [1]. The known, moderate off-target activity on BRPF1B (IC50 = 2.8 μM) can be accounted for in experimental design, for example, by using appropriate control compounds (e.g., GSK-5959) [1].

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